![molecular formula C21H17N3O4 B253091 3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B253091.png)
3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethoxy group and an oxazolo[4,5-b]pyridin-2-yl-phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid to form an intermediate, which is then subjected to cyclization reactions to yield the desired oxazolo[4,5-b]pyridine derivative . The final step involves coupling this intermediate with 3,4-dimethoxybenzoyl chloride under appropriate conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its activity against various cancer cell lines.
Pharmacology: The compound’s ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic applications.
Industry: Its unique chemical structure allows for its use in the synthesis of other complex molecules, making it valuable in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound may also interfere with bacterial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(Substituted phenyl) oxazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer properties.
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives: These derivatives have shown promising anticancer activity and are structurally related to the target compound.
Uniqueness
What sets 3,4-DIMETHOXY-N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,4-dimethoxy group enhances its solubility and bioavailability, making it a more effective candidate for therapeutic applications.
Properties
Molecular Formula |
C21H17N3O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-16-10-7-14(12-18(16)27-2)20(25)23-15-8-5-13(6-9-15)21-24-19-17(28-21)4-3-11-22-19/h3-12H,1-2H3,(H,23,25) |
InChI Key |
AODQLJHVODQECM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


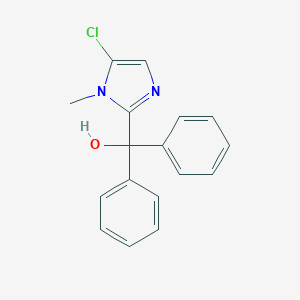
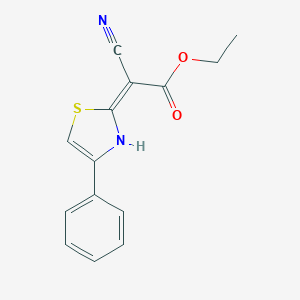
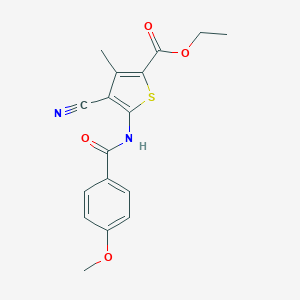
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B253024.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B253025.png)
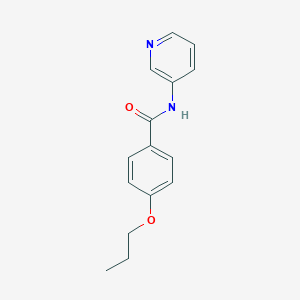

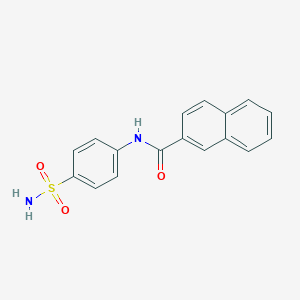
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B253032.png)
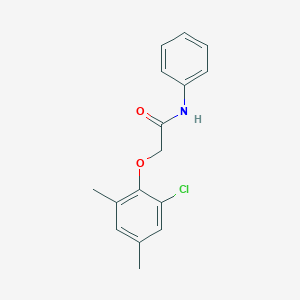


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)
